molecular formula C7H11F6N B1330350 N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine CAS No. 309-88-6

N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine

Cat. No.: B1330350
CAS No.: 309-88-6
M. Wt: 223.16 g/mol
InChI Key: BNTFCVMJHBNJAR-UHFFFAOYSA-N
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Description

N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine is a fluorinated amine compound with the molecular formula C7H11F6N. It is also known as Ishikawa’s Reagent. This compound is notable for its high fluorine content, which imparts unique chemical properties and reactivity. It is used in various chemical reactions, particularly in fluorination processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine can be synthesized through the reaction of diethylamine with hexafluoropropene. The process involves the following steps :

    Reaction Setup: Dissolve diethylamine in dichloromethane and cool the solution to -5°C to -25°C.

    Addition of Hexafluoropropene: Slowly introduce hexafluoropropene into the reaction mixture while maintaining the low temperature.

    Reaction Time: Allow the reaction to proceed for about 1 hour.

    Isolation: After the reaction is complete, the product is isolated and purified.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process is carried out in specialized reactors designed to handle fluorinated compounds .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Friedel-Crafts Arylation: Typically uses Lewis acids such as aluminum chloride (AlCl3) as catalysts.

    Microbial Hydroxylation: Utilizes specific microbial strains capable of hydroxylating fluorinated amines.

    Electrochemical Fluorination: Requires an electrochemical cell with appropriate electrodes and a fluorine source.

Major Products Formed

Scientific Research Applications

N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine has a wide range of applications in scientific research, including :

    Chemistry: Used as a fluorinating agent in various organic synthesis reactions.

    Biology: Employed in microbial hydroxylation studies to understand enzyme-substrate interactions.

    Medicine: Investigated for its potential use in the synthesis of fluorinated pharmaceuticals, such as florfenicol and thiamphenicol.

    Industry: Utilized in the production of fluorinated compounds for materials science and chemical manufacturing.

Mechanism of Action

The mechanism by which N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine exerts its effects involves the introduction of fluorine atoms into organic molecules. The compound acts as a fluorinating agent, transferring fluorine atoms to target substrates. This process can occur through various pathways, including electrophilic fluorination and nucleophilic substitution .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethyl-2,3,3,3-tetrafluoropropylamine
  • 1,2-Dibromohexafluoropropane
  • Hexafluoropropene

Uniqueness

N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine is unique due to its high fluorine content and its ability to act as a versatile fluorinating agent. Compared to similar compounds, it offers distinct reactivity and selectivity in fluorination reactions, making it valuable in both research and industrial applications .

Properties

IUPAC Name

N,N-diethyl-1,1,2,3,3,3-hexafluoropropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F6N/c1-3-14(4-2)7(12,13)5(8)6(9,10)11/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTFCVMJHBNJAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(C(C(F)(F)F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20880124
Record name N,N-Diethyl-2H-perfluoropropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20880124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

309-88-6
Record name N,N-Diethyl-1,1,2,3,3,3-hexafluoro-1-propanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000309886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Diethyl-2H-perfluoropropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20880124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N,N-DIETHYL-1,1,2,3,3,3-HEXAFLUORO-1-PROPANAMINE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Hexafluoropropylene (260 g; 1.73 mole) is bubbled into a solution of 287 ml (200 g; 2.74 mole) of diethylamine and 400 mL of methylene chloride over approximately 2 hours, keeping an internal temperature of about 10° with use of an ice bath. The reaction mixture is then stirred at room temperature for 18 hours. Low boiling compounds are removed by distillation at 70-80 mm and the product is distilled at 27°-32° C. and 8-10 mm, producing 238 ml (293 g; 1.31 mole) of N-(1,1,2,3,3,3-hexafluoropropyl)diethylamine.
Quantity
260 g
Type
reactant
Reaction Step One
Quantity
287 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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